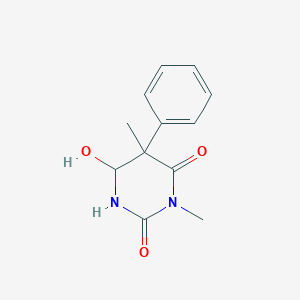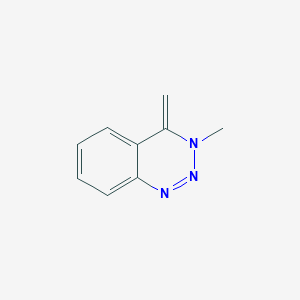
Prop-2-yn-1-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a prop-2-yn-1-yl group, a dichlorophenoxy group, and a nitrobenzoate moiety
Preparation Methods
The synthesis of Prop-2-yn-1-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with prop-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Chemical Reactions Analysis
Prop-2-yn-1-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl₂) to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Scientific Research Applications
Prop-2-yn-1-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichlorophenoxy group can interact with enzymes or receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Prop-2-yn-1-yl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can be compared with similar compounds such as:
Prop-2-yn-1-yl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate: This compound has a similar dichlorophenoxy group but differs in the ester moiety.
2-Propyn-1-yl (2,4-dichlorophenoxy)acetate: This compound also contains the dichlorophenoxy group but has a different ester linkage.
Other nitrobenzoates: Compounds with similar nitrobenzoate structures but different substituents can be compared to highlight the unique properties of this compound.
Properties
CAS No. |
57729-22-3 |
|---|---|
Molecular Formula |
C16H9Cl2NO5 |
Molecular Weight |
366.1 g/mol |
IUPAC Name |
prop-2-ynyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C16H9Cl2NO5/c1-2-7-23-16(20)12-9-11(4-5-14(12)19(21)22)24-15-6-3-10(17)8-13(15)18/h1,3-6,8-9H,7H2 |
InChI Key |
IUPQXSUEHUIMKO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)









